molecular formula C29H36N6O10 B057269 Ac-YVAD-pNA CAS No. 149231-66-3

Ac-YVAD-pNA

Cat. No. B057269
M. Wt: 628.6 g/mol
InChI Key: YDPNOCSPPGFBPX-XNHCRPTKSA-N
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Description

Synthesis Analysis

The synthesis of peptide nucleic acids (PNAs) and derivatives involves standard peptide chemistry, utilizing solid-phase synthetic techniques for the assembly of the monomers. PNAs, including modifications like Ac-YVAD-pNA, are synthesized by stepwise addition of nucleobase-modified amino acids to a growing chain, ensuring high specificity and yield (Nielsen & Eriksson, 1996).

Molecular Structure Analysis

The molecular structure of PNAs, including compounds like Ac-YVAD-pNA, features a backbone where the sugar-phosphate structure of natural nucleic acids is replaced by a synthetic peptide backbone, usually formed from N-(2-aminoethyl)-glycine units. This modification results in an achiral and uncharged molecule that can bind to DNA and RNA with high affinity and specificity, retaining the ability to form stable duplexes or triplexes with complementary nucleic acid sequences (Nielsen, 1991).

Chemical Reactions and Properties

PNA molecules, including specific sequences like Ac-YVAD-pNA, are chemically stable, resistant to enzymatic degradation, and capable of forming highly specific complexes with DNA and RNA targets. The unique chemical structure of PNAs allows for the incorporation of various functional groups, enabling site-specific modifications and conjugation with other molecules for targeted applications (Ray & Nordén, 2000).

Physical Properties Analysis

The physical properties of PNAs, such as solubility, thermal stability, and binding affinity to nucleic acids, are influenced by their synthetic backbone and the nature of the side chains. PNAs, including Ac-YVAD-pNA analogs, exhibit extraordinary thermal stability in hybrid complexes with DNA or RNA, and unique ionic strength effects, which are essential for their application in molecular biology and biotechnology (Nielsen et al., 2010).

Chemical Properties Analysis

The chemical properties of PNAs allow for specific interactions with nucleic acids based on the Watson-Crick hydrogen bonding scheme. This capability is critical for applications in gene therapy, diagnostics, and molecular biology research. The modification of the PNA backbone and nucleobases enables the design of molecules like Ac-YVAD-pNA for specific biological targets, offering potential for the development of new therapeutic agents (Porcheddu & Giacomelli, 2005).

Scientific Research Applications

This peptide has emerged as an indispensable tool for studying apoptosis and investigating the roles of caspases in various diseases and disorders . Ac-YVAD-pNA exerts its inhibitory effects by binding to the active site of caspases, effectively preventing their substrate cleavage and impeding the initiation of apoptosis .

Ac-YVAD-pNA is primarily used as a selective chromogenic substrate for caspase-1 . Here are some more applications of Ac-YVAD-pNA:

  • Apoptosis Studies : This peptide has emerged as an indispensable tool for studying apoptosis . Apoptosis, or programmed cell death, is a crucial biological process that involves the systematic and controlled destruction of cells. By inhibiting caspases, Ac-YVAD-pNA can help researchers understand the mechanisms of apoptosis and the roles of caspases in this process .

  • Disease Research : Ac-YVAD-pNA is used in investigating the roles of caspases in various diseases and disorders . Caspases play a significant role in inflammation and cell death, both of which are involved in many diseases. Therefore, studying the activity of caspases using Ac-YVAD-pNA can provide valuable insights into disease mechanisms .

  • Drug Discovery : Ac-YVAD-pNA can be used in drug discovery and development. By studying the effects of potential therapeutic compounds on caspase activity, researchers can identify promising drug candidates for diseases related to apoptosis and inflammation .

  • Biochemical Assays : Ac-YVAD-pNA is used in biochemical assays to determine caspase-1 activity . The cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .

  • Cellular Processes : Ac-YVAD-pNA is used to study cellular processes such as cell differentiation and proliferation. By inhibiting caspase activity, it can affect these processes and provide insights into cell biology .

  • Inflammatory Processes : Caspase-1, for which Ac-YVAD-pNA is a substrate, is a key mediator of inflammatory processes . Therefore, Ac-YVAD-pNA can be used to study inflammation and the role of caspase-1 in this process .

Ac-YVAD-pNA is primarily used as a selective chromogenic substrate for caspase-1 . Here are some more applications of Ac-YVAD-pNA:

  • Apoptosis Studies : This peptide has emerged as an indispensable tool for studying apoptosis . Apoptosis, or programmed cell death, is a crucial biological process that involves the systematic and controlled destruction of cells. By inhibiting caspases, Ac-YVAD-pNA can help researchers understand the mechanisms of apoptosis and the roles of caspases in this process .

  • Disease Research : Ac-YVAD-pNA is used in investigating the roles of caspases in various diseases and disorders . Caspases play a significant role in inflammation and cell death, both of which are involved in many diseases. Therefore, studying the activity of caspases using Ac-YVAD-pNA can provide valuable insights into disease mechanisms .

  • Drug Discovery : Ac-YVAD-pNA can be used in drug discovery and development. By studying the effects of potential therapeutic compounds on caspase activity, researchers can identify promising drug candidates for diseases related to apoptosis and inflammation .

  • Biochemical Assays : Ac-YVAD-pNA is used in biochemical assays to determine caspase-1 activity . The cleavage of Ac-YVAD-pNA by caspase-1 releases pNA (p-nitroanilide), which can be quantified spectrophotometrically at 405 nm .

  • Cellular Processes : Ac-YVAD-pNA is used to study cellular processes such as cell differentiation and proliferation. By inhibiting caspase activity, it can affect these processes and provide insights into cell biology .

  • Inflammatory Processes : Caspase-1, for which Ac-YVAD-pNA is a substrate, is a key mediator of inflammatory processes . Therefore, Ac-YVAD-pNA can be used to study inflammation and the role of caspase-1 in this process .

Future Directions

Caspases are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . Therefore, further studies on understanding caspase function in a disease model is a fundamental requirement to effectively develop their inhibitors as a treatment for the different pathologies .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H36N6O10/c1-15(2)25(34-28(42)22(31-17(4)36)13-18-5-11-21(37)12-6-18)29(43)30-16(3)26(40)33-23(14-24(38)39)27(41)32-19-7-9-20(10-8-19)35(44)45/h5-12,15-16,22-23,25,37H,13-14H2,1-4H3,(H,30,43)(H,31,36)(H,32,41)(H,33,40)(H,34,42)(H,38,39)/t16-,22-,23-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPNOCSPPGFBPX-XNHCRPTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H36N6O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440596
Record name Ac-YVAD-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

628.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-YVAD-pNA

CAS RN

149231-66-3
Record name Ac-YVAD-pNA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
406
Citations
NA Pereira, Z Song - Biochemical and biophysical research …, 2008 - Elsevier
… In summary, under these conditions, Ac-YVAD-pNA is the most specific substrate as it is only cleaved by caspase-1 while caspase-2 is the most specific caspase. Interestingly, the best …
Number of citations: 96 www.sciencedirect.com
S Yina, C Zhongjie, L Chenghua, Z Weiwei, Z Xuelin… - Aquaculture, 2019 - Elsevier
… activities toward the substrates Ac-YVAD-pNA and Ac-DEVD-… activity toward the substrate Ac-YVAD-pNA rather than Ac-… but very low activity toward Ac-YVAD-pNA, which is somewhat …
Number of citations: 14 www.sciencedirect.com
S Kim - pdfs.semanticscholar.org
… To detect caspase-1 activity, 90 μg of the protein sample was combined with 200 μM of Ac-YVAD-pNA in 150 μL PBS. To detect caspase-2 activity, 90 μg of the protein was combined …
Number of citations: 0 pdfs.semanticscholar.org
YM Kim, RV Talanian, J Li, TR Billiar - The Journal of Immunology, 1998 - journals.aai.org
… 400 μM of the synthetic substrate Ac-YVAD-pNA in 150 μl of 100 … activity using the colorimetric substrate Ac-YVAD-pNA (11). … The enzyme activity was measured with Ac-YVAD-pNA, and …
Number of citations: 235 journals.aai.org
YC Chen, SC Shen, WR Lee, HY Lin, CH Ko… - Archives of …, 2002 - Springer
… of caspases were involved in wogonin- and fisetin-induced apoptosis in SK-HEP-1 cells, two colorimetric substrates, Ac-DEVA-pNA for caspase 3-related activities and AcYVAD-pNA for …
Number of citations: 216 link.springer.com
Q Hu, X Cui, L Tao, L Xiu, T Wang, X Wang - DNA and Cell Biology, 2014 - liebertpub.com
… buffer and 10 μL caspase fluorometric substrate (Ac-YVAD-pNA for caspase-1, AcYVAD-pNA for caspase-3, Ac-YVAD-pNA for caspase-8, and Ac-YVAD-pNA for caspase-9) at 37C …
Number of citations: 27 www.liebertpub.com
W Xin, Q Wang, D Zhang, C Wang - European journal of pharmacology, 2017 - Elsevier
… First, we analyzed whether celastrol affected the activation of caspase-1 in macrophages by detecting the cleavage of caspase-1 substrate Ac-YVAD-pNA. LPS and ATP increased the …
Number of citations: 50 www.sciencedirect.com
C Qu, W Yang, Q Xu, J Sun, M Lu, Y Wang, C Liu… - Fish & shellfish …, 2018 - Elsevier
… The hydrolyzing activity of rEsCaspase-3/7-1 was detected with Ac-YVAD-pNA (caspase-1 … of EsCaspase-3/7-1 against Ac-YVAD-pNA. One asterisk indicated significant difference at p …
Number of citations: 22 www.sciencedirect.com
HJ Sung, SM Choi, Y Yoon, KS An - Experimental & molecular medicine, 1999 - nature.com
… Caspase-1 activity was also measured using a specific tetrapeptide substrate, Ac-YVAD-pNA, and it was found that there was no change in its activity during tanshinone IIA-induced …
Number of citations: 164 www.nature.com
SC Shen, YC Chen, FL Hsu… - Journal of cellular …, 2003 - Wiley Online Library
… the enzymatic activity of caspase 1 and 3 in QUE-, RUT-, and QUI-treated HL-60 cells, two colorimetric substrates, Ac-DEVA-pNA for caspase 3-related activities and Ac-YVAD-pNA for …
Number of citations: 173 onlinelibrary.wiley.com

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